molecular formula C6H8N6O2 B1608374 1-(2-Azidoethyl)-2-methyl-5-nitroimidazole CAS No. 60666-28-6

1-(2-Azidoethyl)-2-methyl-5-nitroimidazole

Cat. No.: B1608374
CAS No.: 60666-28-6
M. Wt: 196.17 g/mol
InChI Key: ZOHNJAQYCPKISP-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-2-methyl-5-nitroimidazole is a compound belonging to the class of azidoethyl-substituted imidazoles. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The presence of both azido and nitro functional groups in the molecule makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azidoethyl)-2-methyl-5-nitroimidazole typically involves the alkylation of 2-methyl-5-nitroimidazole with 2-azidoethyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually performed at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the product is typically achieved through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidoethyl)-2-methyl-5-nitroimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Azidoethyl)-2-methyl-5-nitroimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Azidoethyl)-2-methyl-5-nitroimidazole is primarily based on its ability to undergo cycloaddition and reduction reactions. The azido group can form stable triazole rings through click chemistry, which is useful in bioconjugation and drug development. The nitro group, upon reduction, can form amino derivatives that are biologically active and can interact with various molecular targets .

Comparison with Similar Compounds

Uniqueness: 1-(2-Azidoethyl)-2-methyl-5-nitroimidazole is unique due to its imidazole ring, which imparts different chemical properties and reactivity compared to tetrazoles and other azoles. The presence of both azido and nitro groups in the same molecule allows for versatile chemical transformations and applications in various fields .

Properties

IUPAC Name

1-(2-azidoethyl)-2-methyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6O2/c1-5-8-4-6(12(13)14)11(5)3-2-9-10-7/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHNJAQYCPKISP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCN=[N+]=[N-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390579
Record name NSC265263
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60666-28-6
Record name NSC265263
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265263
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC265263
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 10 parts of sodium azide is added a solution of 32 parts of 2-(5-nitro-2-methyl-1-imidazolyl)ethyl methanesulfonate (Ger. Pat. No. 2,030,314) in 250 parts of warm N,N-dimethylformamide. The resultant mixture is stirred at approximately 50° for 6 hours, then diluted with 1000 parts of cold water. Sufficient potassium carbonate is added to insure basicity. The mixture thus obtained is extracted with toluene. The toluene extract is washed with water, dried over anhydrous potassium carbonate, and stripped of solvent by vacuum distillation, affording 1-(2-azidoethyl)-2-methyl-5-nitroimidazole as a yellow oil which is further purified by crystallization from ether. Isolated by filtration, washed with a 1:1 mixture of ether and hexane, and dried in air the purified product melts at 53°-54°. It has the formula ##SPC6##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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